N-{2-[(1-methyl-1H-indol-4-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide
Description
N-{2-[(1-Methyl-1H-indol-4-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide (molecular formula: C₁₆H₁₅N₅O₂, molecular weight: 309.32 g/mol) is a pyrazine-indole hybrid compound. Its structure features a pyrazine-2-carboxamide core linked via a glycyl (2-oxoethyl) spacer to a 1-methyl-1H-indol-4-yl moiety. The compound is cataloged under CAS No. 1351699-08-5 and MDL No. MFCD13195481 .
Properties
Molecular Formula |
C16H15N5O2 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-[2-[(1-methylindol-4-yl)amino]-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H15N5O2/c1-21-8-5-11-12(3-2-4-14(11)21)20-15(22)10-19-16(23)13-9-17-6-7-18-13/h2-9H,10H2,1H3,(H,19,23)(H,20,22) |
InChI Key |
LYEYEXXLKLWZEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-methyl-1H-indol-4-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide typically involves the reaction of 1-methyl-1H-indole-4-amine with pyrazine-2-carboxylic acid. The reaction is carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions. Studies indicate:
-
Acidic hydrolysis (HCl, 80°C) : Cleaves the amide bond, yielding pyrazine-2-carboxylic acid and 2-amino-N-(1-methyl-1H-indol-4-yl)acetamide.
-
Basic hydrolysis (NaOH, reflux) : Produces pyrazine-2-carboxylate and the corresponding amine derivative.
Kinetic Data :
| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) |
|---|---|---|
| 1M HCl, 80°C | 0.12 ± 0.02 | 5.8 |
| 1M NaOH, reflux | 0.08 ± 0.01 | 8.7 |
Nucleophilic Substitution
The pyrazine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (NAS):
-
Amination : Reacts with ammonia (NH₃, EtOH, 60°C) to form 5-amino-N-{2-[(1-methyl-1H-indol-4-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide.
-
Halogenation : Chlorination (SOCl₂, DMF catalyst) selectively substitutes the pyrazine’s C5 position.
Reactivity Trends :
| Reagent | Position Selectivity | Yield (%) |
|---|---|---|
| NH₃ | C5 | 72 |
| Cl₂ (SOCl₂) | C5 | 65 |
| Br₂ (HBr) | C3 | 58 |
Oxidation Reactions
The indole moiety is susceptible to oxidation:
-
Peracid-mediated oxidation (mCPBA) : Forms N-oxide derivatives at the indole’s N1 position.
-
Metal-catalyzed oxidation (KMnO₄) : Cleaves the indole ring to generate quinoline analogs under harsh conditions .
Oxidation Products :
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| mCPBA | Indole N-oxide derivative | 68 |
| KMnO₄ | 7-Chloroquinoline-4-carboxamide hybrid | 41 |
Coupling Reactions
The carboxamide group participates in Suzuki-Miyaura cross-couplings:
-
With aryl boronic acids : Forms biaryl derivatives under Pd(PPh₃)₄ catalysis (1,4-dioxane/H₂O, 90°C) .
Representative Example :
| Boronic Acid | Coupling Position | Yield (%) |
|---|---|---|
| 4-Bromophenyl | Pyrazine C3 | 78 |
| 3-Methylphenyl | Pyrazine C5 | 65 |
Comparative Reactivity Analysis
Key differences between N-{2-[(1-methyl-1H-indol-4-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide and analogs:
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Inhibition of Monoamine Oxidase (MAO)
One of the prominent applications of N-{2-[(1-methyl-1H-indol-4-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide is its role as a selective inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the metabolism of neurotransmitters such as dopamine, and its inhibition has therapeutic implications for disorders like Parkinson's disease and depression.
A study highlighted the compound's competitive inhibition properties against MAO-B, suggesting it could serve as a promising lead for further optimization in drug development aimed at neurological disorders . The structure-activity relationship (SAR) analysis indicated that modifications to the indole moiety could enhance the selectivity and potency of the compound against MAO-B, making it a candidate for further pharmacological studies.
1.2 Antimicrobial Activity
Research has also suggested that derivatives of this compound exhibit antimicrobial properties. A study focused on synthesizing related compounds demonstrated significant antimicrobial activity against various bacterial strains . The molecular docking studies conducted in this research provided insights into the binding interactions between these compounds and bacterial targets, further validating their potential as antimicrobial agents.
Synthetic Pathways and Modifications
2.1 Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that may include microwave-assisted synthesis to improve yields and reduce reaction times. The initial steps often involve the formation of the pyrazine core, followed by the introduction of the indole moiety through amination reactions .
Table 1: Summary of Synthetic Approaches
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Formation of pyrazine core | Pyrazine derivatives | 70% |
| 2 | Amination with indole | Indole derivatives, coupling agents | 65% |
| 3 | Final carboxamide formation | Acyl chlorides, base catalysts | 75% |
Case Studies
3.1 Case Study: MAO-B Inhibition
In one notable case study, researchers synthesized several derivatives of this compound to evaluate their MAO-B inhibitory activities. The most active compound demonstrated an IC50 value significantly lower than that of known MAO-B inhibitors, indicating superior potency. This study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions within the enzyme's active site .
3.2 Case Study: Antimicrobial Efficacy
Another investigation focused on evaluating the antimicrobial efficacy of synthesized derivatives against clinical isolates of bacteria. The results indicated that certain modifications to the pyrazine ring enhanced antibacterial activity, particularly against Gram-positive bacteria. This study employed both disc diffusion methods and minimum inhibitory concentration (MIC) determinations to assess efficacy .
Mechanism of Action
The mechanism of action of N-{2-[(1-methyl-1H-indol-4-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Findings
Structural Flexibility vs. Bioactivity: The target compound’s indole moiety distinguishes it from pyrazole- or thiazole-containing analogues (e.g., 4a , thiazole derivative ). Indole’s planar aromatic system may enhance DNA intercalation or protein binding, though direct biological data for the target compound is lacking. Metal complexes of the aminoquinoline–pyrazinamide hybrid (e.g., Rh/Ir) demonstrate significantly higher anti-mycobacterial activity than the parent ligand, suggesting metallation as a strategy to boost efficacy .
Physical states vary: 4a is a crystalline solid, whereas POA-Gly-NMP (5k) is a gum, indicating that substituents (e.g., piperazine vs. methylpiperazine) influence crystallinity .
Substituent Effects: Fluorination (e.g., 5-fluoroindole in ) improves metabolic stability compared to the target compound’s methylindole group.
Biological Activity
N-{2-[(1-methyl-1H-indol-4-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of monoamine oxidase B (MAO-B). This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, drawing from diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves microwave-assisted methods, which enhance reaction efficiency and yield. The compound is characterized using various spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure.
MAO-B Inhibition
This compound has been evaluated for its inhibitory activity against MAO-B, an enzyme implicated in neurodegenerative diseases. Studies indicate that this compound exhibits competitive inhibition with an inhibition constant () of approximately 94.52 nM, showcasing its potency compared to known inhibitors like rasagiline .
Table 1: Comparison of MAO-B Inhibitors
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.78 | >120 |
| Rasagiline | >50 | >50 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the indole moiety and the pyrazine core significantly influence the biological activity. For instance, substituting different aromatic groups on the indole nitrogen has been shown to enhance MAO-B selectivity and potency .
Case Studies
Recent studies highlight the therapeutic potential of this compound in treating neurodegenerative disorders. For example, a study demonstrated that this compound effectively reduced neuroinflammation in animal models of Parkinson's disease, correlating with decreased MAO-B activity .
Computational Studies
Molecular docking simulations provide insights into the binding interactions between this compound and MAO-B. The simulations suggest that the compound fits well into the active site of MAO-B, forming key hydrogen bonds that stabilize the enzyme-inhibitor complex .
Q & A
Q. How to address discrepancies between computational binding predictions and experimental IC50 values?
- Answer:
- Re-docking with cryo-EM structures ensures accurate protein conformations. For example, flexible side-chain adjustments in α-glucosidase may reveal allosteric binding sites not modeled initially .
- Solvent correction in docking scores accounts for entropic effects ignored in rigid docking protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
